

NVP-BSK805 Trihydrochloride: An In-Depth Technical Guide for Basic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

Cat. No.: B15570939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).^{[1][2][3]} This technical guide provides a comprehensive overview of NVP-BSK805, including its mechanism of action, biochemical and cellular activity, and its application in basic research. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate its use in a laboratory setting.

Introduction

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways, regulating processes such as hematopoiesis and immune response.^{[4][5]} The discovery of activating mutations in JAK2, particularly the JAK2-V617F mutation, has linked this kinase to various myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.^{[1][6]} This has established JAK2 as a key therapeutic target. NVP-BSK805 is a substituted quinoxaline compound that has demonstrated high potency and selectivity for JAK2, making it a valuable tool for investigating the physiological and pathological roles of this kinase.^{[1][6]}

Mechanism of Action

NVP-BSK805 functions as an ATP-competitive inhibitor of the JAK2 kinase.[1][2][6] X-ray crystallography studies have confirmed that it binds to the ATP-binding site of the JAK2 kinase domain.[4] This binding prevents the phosphorylation of JAK2 and its downstream signaling targets, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][4] By inhibiting the JAK2/STAT5 pathway, NVP-BSK805 can block constitutive signaling in cells harboring activating JAK2 mutations, leading to the suppression of cell proliferation and the induction of apoptosis.[1][4]

Biochemical and Cellular Activity

NVP-BSK805 exhibits potent inhibitory activity against both wild-type and mutant forms of JAK2. Its selectivity for JAK2 over other members of the JAK family and a broader panel of kinases is a key characteristic.

Kinase Inhibition

The inhibitory activity of NVP-BSK805 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values highlight its potency and selectivity.

Target Enzyme	IC50 (nM)	Ki (nM)	Reference
JAK2 JH1 (catalytic domain)	0.48	0.43 ± 0.02	[7][8][9]
Full-length JAK2 (wild-type)	0.58 ± 0.03	-	[2][7]
Full-length JAK2 V617F	0.56 ± 0.04	-	[2][7]
JAK1 JH1	31.63	-	[7][8][9]
JAK3 JH1	18.68	-	[7][8][9]
TYK2 JH1	10.76	-	[7][8][9]

NVP-BSK805 displays a greater than 20-fold selectivity for JAK2 over other JAK family members in vitro.[1][6]

Cellular Effects

In cellular assays, NVP-BSK805 effectively inhibits the proliferation of cell lines dependent on JAK2 signaling and induces apoptosis.

Cell Line	Mutation Status	Effect	Concentration	Reference
SET-2	JAK2 V617F	Growth Inhibition (GI50)	88 nM	[7]
JAK2V617F-bearing cells	JAK2 V617F	Suppression of STAT5 phosphorylation	≥100 nM	[2][7]
JAK2V617F-bearing cells	JAK2 V617F	Suppression of cell proliferation	GI50 < 100 nM	[2][7]
JAK2V617F-bearing cells	JAK2 V617F	Induction of apoptosis	-	[1]
CHRF-288-11	JAK2 T875N	High sensitivity to inhibition	-	[4]
INA-6 (Multiple Myeloma)	IL-6 dependent	Inhibition of proliferation (IC50)	< 1 μM	[10]
K562 (CML)	BCR-ABL	Growth Inhibition (GI50)	1.5 μM	[11]

NVP-BSK805 has been shown to block STAT5 phosphorylation at concentrations of 100 nM and higher in JAK2-V617F mutant cell lines.[7][12] Interestingly, cell lines with the JAK2-V617F mutation in the pseudokinase domain showed varied responses, suggesting other factors may influence sensitivity.[4] In contrast, cells carrying the BCR-ABL fusion gene, characteristic of chronic myeloid leukemia (CML), were significantly less sensitive to NVP-BSK805, with half-maximal growth-inhibitory values greater than 1 μM.[4][5]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of NVP-BSK805. The compound exhibits good oral bioavailability and a long half-life.[1]

- In a mouse model driven by Ba/F3 cells expressing JAK2-V617F, oral administration of NVP-BSK805 (150 mg/kg) suppressed STAT5 phosphorylation, reduced splenomegaly, and inhibited the spread of leukemic cells.[2][7][11]
- In BALB/c mice, NVP-BSK805 (at doses of 50, 75, and 100 mg/kg) effectively suppressed recombinant human erythropoietin (rhEpo)-induced polycythemia and splenomegaly.[2][7]
- The compound was also found to significantly enhance the radiosensitivity of esophageal squamous cell carcinoma in both in vitro and in vivo models.[13][14]

Experimental Protocols

Kinase Assay (Radiometric Filter Binding)

This protocol is a general representation for determining the IC₅₀ of NVP-BSK805 against JAK2.

- **Reaction Mixture:** Prepare a reaction mixture containing the purified full-length JAK2 enzyme (wild-type or V617F mutant), a suitable peptide substrate, and a buffer solution with appropriate cofactors.
- **Inhibitor Preparation:** Serially dilute NVP-BSK805 to a range of concentrations.
- **Incubation:** Add the diluted inhibitor or vehicle control (DMSO) to the reaction mixture. Initiate the kinase reaction by adding ATP (below the K_m concentration) that includes radiolabeled [γ -³³P]ATP.[3] Incubate at a controlled temperature for a specific duration.
- **Termination and Filtration:** Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
- **Washing:** Wash the filter plate to remove unincorporated [γ -³³P]ATP.
- **Detection:** Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

- **Data Analysis:** Plot the percentage of inhibition against the inhibitor concentration. Fit the data using non-linear regression to determine the IC50 value.

Cell Proliferation Assay (WST-1 or XTT)

This protocol outlines a method to measure the effect of NVP-BSK805 on cell growth.

- **Cell Seeding:** Seed cells (e.g., SET-2, HEL) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of NVP-BSK805 or vehicle control.
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours).^[4]
- **Reagent Addition:** Add a cell proliferation reagent such as WST-1 or XTT to each well.
- **Incubation:** Incubate for a further 2-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
- **Measurement:** Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the half-maximal growth inhibition (GI50) value by plotting the data in a suitable software.^[7]

Western Blotting for STAT5 Phosphorylation

This protocol describes the detection of changes in protein phosphorylation.

- **Cell Treatment:** Culture cells (e.g., SET-2, MB-02) and treat with various concentrations of NVP-BSK805 for a defined time (e.g., 30 minutes to 1 hour).^{[4][15]}
- **Cell Lysis:** Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method like the BCA assay.
- **SDS-PAGE:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, probe with a primary antibody for total STAT5 as a loading control.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- **Analysis:** Quantify the band intensities to determine the relative levels of p-STAT5 to total STAT5.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

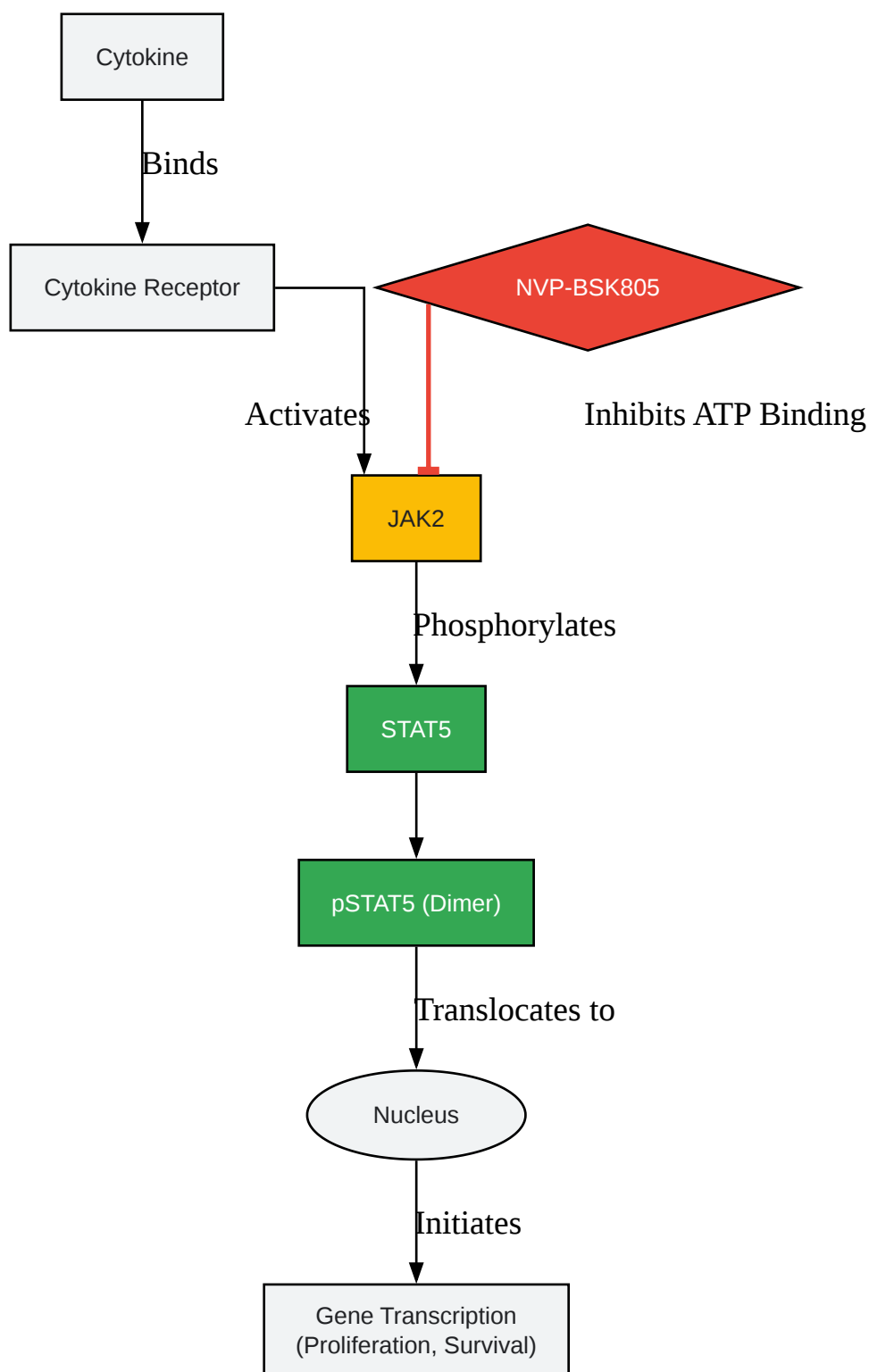
This protocol allows for the quantification of apoptotic cells.

- **Cell Treatment:** Treat cells (e.g., SET-2) with NVP-BSK805 at various concentrations and for different time points (e.g., 24, 48, 72 hours).[\[16\]](#)
- **Cell Harvesting:** Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).
- **Fixation:** Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

- **Staining:** Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
- **Data Analysis:** Analyze the DNA content histograms. Cells with a sub-G1 DNA content ($<2N$) are considered apoptotic. Quantify the percentage of apoptotic cells in each treatment group.
[\[16\]](#)

Visualizations

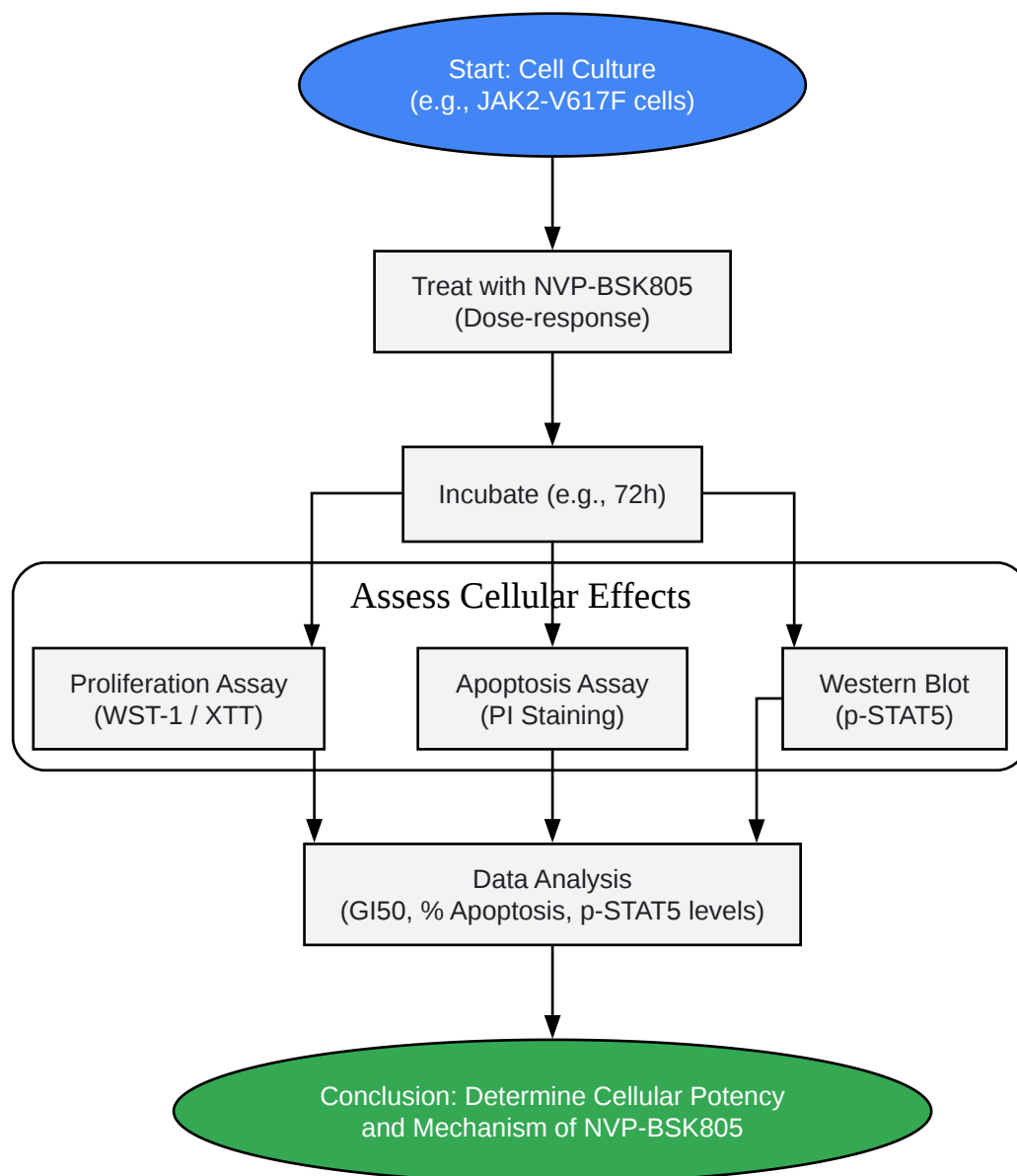
Signaling Pathway



[Click to download full resolution via product page](#)

Caption: NVP-BSK805 inhibits the JAK2/STAT5 signaling pathway.

Experimental Workflow: Cellular Activity



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the cellular effects of NVP-BSK805.

Conclusion

NVP-BSK805 trihydrochloride is a highly potent and selective JAK2 inhibitor that serves as an invaluable research tool. Its ability to specifically target JAK2 allows for the detailed investigation of the JAK/STAT signaling pathway in both normal and pathological contexts. The comprehensive data on its biochemical and cellular activities, coupled with detailed

experimental protocols, provides a solid foundation for its use in studies related to myeloproliferative neoplasms, cancer biology, and other JAK2-mediated diseases. The continued use of NVP-BSK805 in basic research will undoubtedly contribute to a deeper understanding of JAK2 signaling and the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 3. apexbt.com [apexbt.com]
- 4. karger.com [karger.com]
- 5. Effects of Jak2 type 1 inhibitors NVP-BSK805 and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. ashpublications.org [ashpublications.org]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NVP-BSK805 Trihydrochloride: An In-Depth Technical Guide for Basic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570939#nvp-bsk805-trihydrochloride-for-basic-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com